molecular formula C15H22BrNO2 B2690242 Tert-butyl 2-amino-3-(3-bromophenyl)pentanoate CAS No. 2287259-93-0

Tert-butyl 2-amino-3-(3-bromophenyl)pentanoate

Cat. No.: B2690242
CAS No.: 2287259-93-0
M. Wt: 328.25
InChI Key: KIHTZYIATHPQFK-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(3-bromophenyl)pentanoate is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a bromophenyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(3-bromophenyl)pentanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, tert-butyl acetoacetate, and ammonia.

    Formation of Intermediate: The first step involves the condensation of 3-bromobenzaldehyde with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Esterification: The final step involves the esterification of the amino acid intermediate with tert-butyl alcohol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-3-(3-bromophenyl)pentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carbonyl group in the ester can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Reactions: Products include azido, thio, or alkoxy derivatives.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

Tert-butyl 2-amino-3-(3-bromophenyl)pentanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(3-bromophenyl)pentanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, or proteins, leading to changes in their activity or function.

    Pathways Involved: It may modulate biochemical pathways related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

    Tert-butyl 2-amino-3-(4-bromophenyl)pentanoate: Similar structure but with the bromine atom at the para position.

    Tert-butyl 2-amino-3-(3-chlorophenyl)pentanoate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 2-amino-3-(3-fluorophenyl)pentanoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness:

    Bromine Substitution: The presence of the bromine atom at the meta position on the phenyl ring imparts unique reactivity and properties to the compound.

    Steric Effects: The tert-butyl ester group provides steric hindrance, affecting the compound’s reactivity and interactions.

Properties

IUPAC Name

tert-butyl 2-amino-3-(3-bromophenyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-5-12(10-7-6-8-11(16)9-10)13(17)14(18)19-15(2,3)4/h6-9,12-13H,5,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHTZYIATHPQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)C(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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